molecular formula C17H14N2O3 B12343764 Methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate CAS No. 593287-05-9

Methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate

Cat. No.: B12343764
CAS No.: 593287-05-9
M. Wt: 294.30 g/mol
InChI Key: WZMGMYQITITUJX-UHFFFAOYSA-N
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Description

Methyl 2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzoate is a chemical compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of Methyl 2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzoate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of p-tolyl hydrazine with methyl 2-carboxybenzoate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Chemical Reactions Analysis

Methyl 2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various nucleophiles under appropriate conditions.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of Methyl 2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, leading to the modulation of biological processes. For example, the compound can inhibit the activity of certain enzymes involved in inflammation and cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Methyl 2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzoate can be compared with other oxadiazole derivatives, such as:

    Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate: Similar structure but with a phenyl group instead of a p-tolyl group.

    Methyl 2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoate: Contains a methoxy group on the phenyl ring, which can affect its biological activity and chemical reactivity.

The uniqueness of Methyl 2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzoate lies in its specific substitution pattern, which can influence its physical, chemical, and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

593287-05-9

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate

InChI

InChI=1S/C17H14N2O3/c1-11-7-9-12(10-8-11)15-18-19-16(22-15)13-5-3-4-6-14(13)17(20)21-2/h3-10H,1-2H3

InChI Key

WZMGMYQITITUJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3C(=O)OC

Origin of Product

United States

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